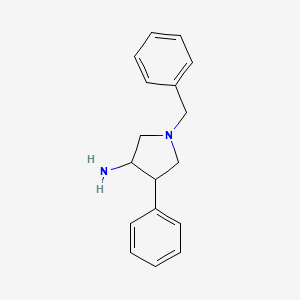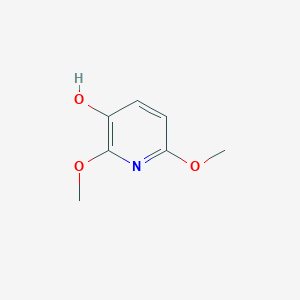
2,6-Dimethoxy-3-pyridinol
Vue d'ensemble
Description
2,6-Dimethoxy-3-pyridinol is a chemical compound with the molecular formula C7H9NO3 and a molecular weight of 155.15 . It is a liquid at room temperature and is stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 2,6-Dimethoxy-3-pyridinol is1S/C7H9NO3/c1-10-6-4-3-5 (9)7 (8-6)11-2/h3-4,9H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.
Applications De Recherche Scientifique
Antioxidant Properties
2,6-Dimethoxy-3-pyridinol and its derivatives, such as 6-substituted-2,4-dimethyl-3-pyridinols, have been synthesized and studied for their potent antioxidant properties. These compounds were found to be some of the most effective phenolic chain-breaking antioxidants, especially in organic solutions like autoxidations of styrene (Wijtmans et al., 2004).
Antioxidative Effectiveness
Studies on 2,6-dialkyl-3-pyridinols, including 2,6-dimethoxy-3-pyridinol, demonstrated their effectiveness as antioxidants in the oxidation of methyl oleate. Among these compounds, 2-ethyl-6-methyl-3-pyridinol was identified as the most effective antioxidant (Smirnov et al., 1963).
Molecular Rotors and Structural Analysis
2,6-Dimethoxy-3-pyridinol derivatives have been explored as molecular rotors, such as 7.7pyridinocyclophanes. These compounds exhibited interesting behaviors, including nitrogen-inside rotation of the pyridine ring, which could be chemically stopped through complexation, offering potential applications in molecular mechanics and design (Bogdan et al., 2006).
Spectroscopic and Theoretical Studies
The compound 3,5-dibromo-2,6-dimethoxy pyridine, closely related to 2,6-dimethoxy-3-pyridinol, has been the subject of extensive spectroscopic studies. These studies have provided insights into molecular vibrations, optimized geometry, and electronic properties like the HOMO-LUMO gap, contributing to a deeper understanding of such compounds (Xavier & Gobinath, 2012).
Application in Complex Chemistry
Derivatives of 2,6-dimethoxy-3-pyridinol have been used to synthesize complex chemical structures. For instance, the synthesis of 2,2′,6,6′-Tetramethoxy-4,4′-diphenylphosphinoyl-3,3′-bipyridyl demonstrated the compound's versatility in forming intricate molecular structures, which could have applications in material science and coordination chemistry (Yu-yan, 2004).
Safety And Hazards
The safety information available indicates that 2,6-Dimethoxy-3-pyridinol may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, washing contaminated skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2,6-dimethoxypyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-10-6-4-3-5(9)7(8-6)11-2/h3-4,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPAAWVWFNJEAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethoxy-3-pyridinol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one](/img/structure/B1438274.png)
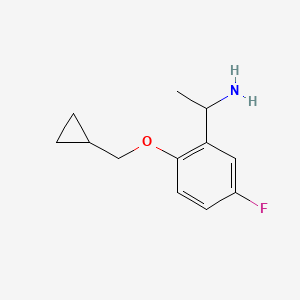
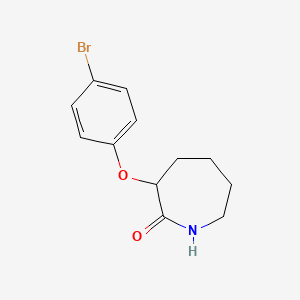
![1-[3-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1438278.png)
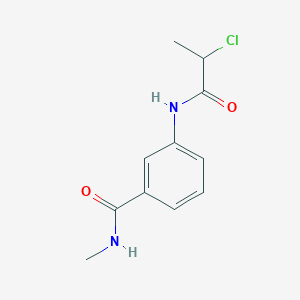


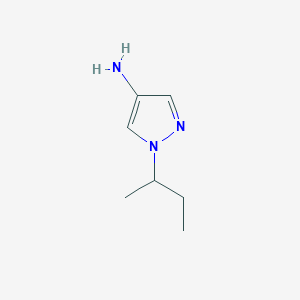
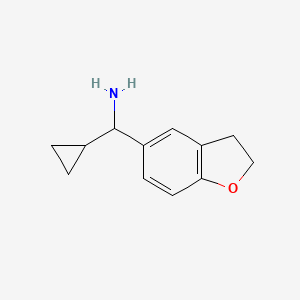
![2H,3H,4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B1438293.png)
![[2-(Morpholin-4-yl)cyclopentyl]methanamine](/img/structure/B1438294.png)
![5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde](/img/structure/B1438295.png)
